2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone
Description
2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone is a chemical compound with the molecular formula C13H14BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Properties
Molecular Formula |
C14H14BrNO3 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
2-bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H14BrNO3/c1-3-19-14-7-13(18-2)10-6-9(12(17)8-15)4-5-11(10)16-14/h4-7H,3,8H2,1-2H3 |
InChI Key |
YJZBFLONNBQNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)C(=O)CBr)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves the bromination of 1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: 1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanol.
Oxidation: Quinoline-6-carboxylic acid derivatives.
Scientific Research Applications
2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline ring system are crucial for its binding affinity and specificity. The exact pathways involved would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-ethoxyphenyl)ethanone
- 2-Bromo-1-(4-methylquinolin-6-yl)ethanone
Uniqueness
2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone is unique due to the presence of both ethoxy and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
2-Bromo-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom, an ethoxy group, and a methoxy-substituted quinoline moiety, has been investigated for its interactions with various biological targets, particularly in the context of neurological and inflammatory diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄BrNO₃, with a molecular weight of 324.17 g/mol. Its structure includes a ketone functional group adjacent to the quinoline ring, which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Bromine Atom | Enhances binding affinity and specificity |
| Ethoxy Group | Increases solubility and interaction potential |
| Methoxy-substituted Quinoline | Known for various pharmacological activities |
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The compound's unique structure allows it to act as a pharmaceutical intermediate, potentially influencing pathways involved in neurological disorders and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, thereby affecting disease progression.
- Receptor Interaction : It has the potential to modulate receptor activity, which can lead to therapeutic effects in various conditions.
Research Findings
Recent studies have highlighted the compound's potential applications in treating conditions such as cancer and neurodegenerative diseases. For example, its structural similarities to known inhibitors have led researchers to explore its efficacy against specific cancer cell lines.
Case Studies
- Neurodegenerative Diseases : Research indicates that compounds with similar structures have shown promise in targeting neurofibrillary tangles associated with Alzheimer's disease .
- Cancer Research : Preliminary data suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity |
|---|---|
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Antimicrobial properties |
| 2-Bromo-1-(4-ethoxyphenyl)ethanone | Potential anti-inflammatory effects |
| 2-Bromo-1-(4-methylquinolin-6-yl)ethanone | Anticancer activity |
The presence of both ethoxy and methoxy groups on the quinoline ring significantly affects the chemical reactivity and biological activity compared to other analogues. These substituents enhance solubility and interaction potential with biological targets, making this compound a valuable candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
